2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione
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Overview
Description
2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
The synthesis of 2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields . Another approach involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux .
Chemical Reactions Analysis
2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Scientific Research Applications
2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, as a human carbonic anhydrase inhibitor, it binds to the active site of the enzyme, stabilizing through polar and hydrophobic interactions . This binding inhibits the enzyme’s activity, which can have therapeutic effects in conditions where carbonic anhydrase is implicated .
Comparison with Similar Compounds
2-[3-(4-Benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives:
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another carbonic anhydrase inhibitor with a similar structure but different functional groups.
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to varied reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(4-benzhydrylpiperazin-1-yl)-2-oxopropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c32-23(20-31-27(33)24-13-7-8-14-25(24)28(31)34)19-29-15-17-30(18-16-29)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTMAALDQAKORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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